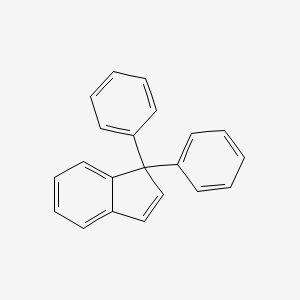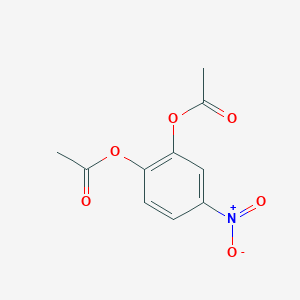
4-Nitrobenzene-1,2-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrobenzene-1,2-diyl diacetate is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of two acetate groups attached to a benzene ring substituted with a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzene-1,2-diyl diacetate typically involves the acetylation of 4-nitrocatechol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-Nitrobenzene-1,2-diyl diacetate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro facilitates nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium hydroxide are used under basic conditions.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated derivatives of this compound.
Nucleophilic Aromatic Substitution: Products include substituted phenols or amines depending on the nucleophile used.
科学的研究の応用
4-Nitrobenzene-1,2-diyl diacetate finds applications in various scientific research fields:
作用機序
The mechanism of action of 4-Nitrobenzene-1,2-diyl diacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetate groups can also participate in hydrolysis reactions, releasing acetic acid and forming phenolic derivatives .
類似化合物との比較
Similar Compounds
4-Nitrocatechol: A precursor in the synthesis of 4-Nitrobenzene-1,2-diyl diacetate.
4-Nitroanisole: Similar in structure but with a methoxy group instead of acetate groups.
1,2-Dinitrobenzene: Contains two nitro groups but lacks acetate groups.
Uniqueness
Its ability to undergo both electrophilic and nucleophilic aromatic substitution reactions makes it versatile in synthetic chemistry .
特性
CAS番号 |
36383-33-2 |
|---|---|
分子式 |
C10H9NO6 |
分子量 |
239.18 g/mol |
IUPAC名 |
(2-acetyloxy-4-nitrophenyl) acetate |
InChI |
InChI=1S/C10H9NO6/c1-6(12)16-9-4-3-8(11(14)15)5-10(9)17-7(2)13/h3-5H,1-2H3 |
InChIキー |
NLAIMNFOYOGBPN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


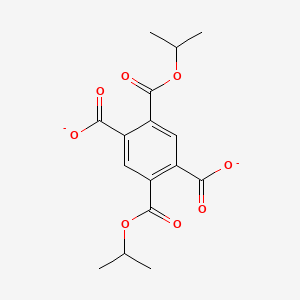
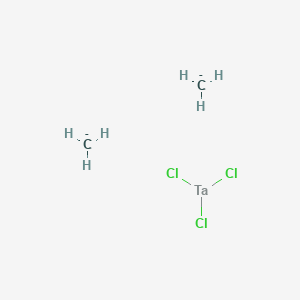
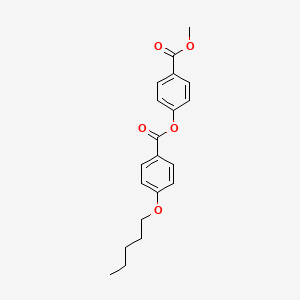

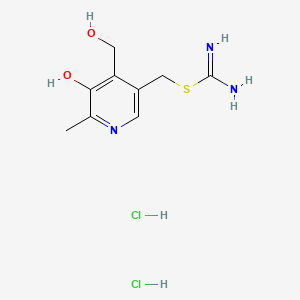
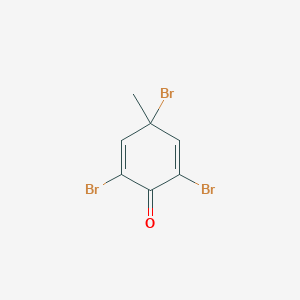
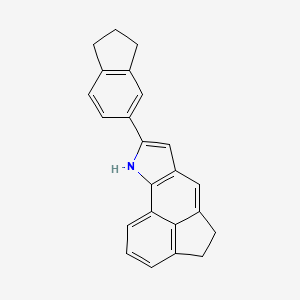
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
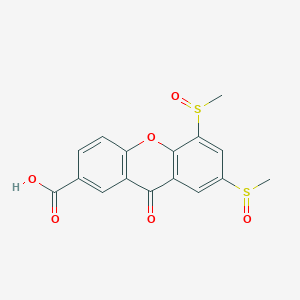

![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
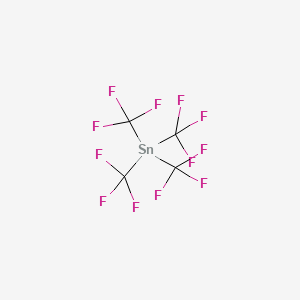
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
